molecular formula C8H9ClN2O3 B1588107 2-((4-Chloro-2-nitrophenyl)amino)ethanol CAS No. 59320-13-7

2-((4-Chloro-2-nitrophenyl)amino)ethanol

Cat. No. B1588107
CAS RN: 59320-13-7
M. Wt: 216.62 g/mol
InChI Key: LGGKGPQFSCBUOR-UHFFFAOYSA-N
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Description

“2-((4-Chloro-2-nitrophenyl)amino)ethanol” is a chemical compound with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 . It is also known by the Chemical Abstracts Service (CAS) number 59320-13-7 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((4-Chloro-2-nitrophenyl)amino)ethanol” include a melting point of 104-108 °C, a predicted boiling point of 411.8±35.0 °C, and a predicted density of 1.476±0.06 g/cm3 . The compound also has a predicted pKa value of 14.57±0.10 .

Scientific Research Applications

Polymer Synthesis and Properties

2-((4-Chloro-2-nitrophenyl)amino)ethanol has been utilized in the synthesis of polymers with specific properties. For example, it played a role in the preparation of poly(2-anilinoethanol) containing an azobenzene group, which exhibited unique liquid crystalline properties. This polymer showed enhanced linear structure, electrical conductivity, and good liquid crystalline behavior with semectic texture when synthesized under an electric field (Hosseini & Hoshangi, 2015).

Chemical Reactions and Synthesis

The chemical has been involved in various synthetic reactions. For instance, it was a part of the synthesis process of novel azobenzene precursors for non-linear optical (NLO) active polyurethanes. These derivatives were synthesized via azocoupling reaction and were significant for electro-optical applications (Jecs et al., 2009).

Catalytic Reduction Processes

It has been employed in catalytic reduction processes. In a study, various nitroarenes, including those with chloro substituents, were reduced to corresponding aminoarenes using formic acid in the presence of a ruthenium catalyst, showcasing the chemical's versatility in organic synthesis (Watanabe et al., 1984).

Material Science and Conductivity Studies

In material science, this chemical compound has been a key component in the preparation of conducting liquid crystalline polymers. Such polymers have been synthesized by chemical and electrochemical methods, showing significant electrical conductivity and distinct morphological features (Hosseini, Sarrafi & Hosseini, 2013).

Heterocyclic Chemistry

In heterocyclic chemistry, 2-((4-Chloro-2-nitrophenyl)amino)ethanol has been used in reactions leading to the formation of oxazaheterocycles. These reactions are important for the development of various chemical compounds with potential pharmaceutical applications (Palchikov, 2015).

Analytical Chemistry

In analytical chemistry, the compound has been involved in the study of nitrobenzenes and their reduction products. Techniques like micellar electrokinetic chromatography and high-performance liquid chromatography have been employed for the separation and determination of these compounds (Wang & Chen, 2002).

Safety And Hazards

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the symbols GHS07 and GHS09 . The hazard statements include H302 (Harmful if swallowed) and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary statements include P273 (Avoid release to the environment), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth) .

properties

IUPAC Name

2-(4-chloro-2-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c9-6-1-2-7(10-3-4-12)8(5-6)11(13)14/h1-2,5,10,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGKGPQFSCBUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208059
Record name HC Yellow no. 12
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Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chloro-2-nitrophenyl)amino)ethanol

CAS RN

59320-13-7
Record name HC Yellow 12
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Record name 2-[(4-chloro-2-nitrophenyl)amino]ethanol
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Record name 2-[(4-Chloro-2-nitrophenyl)amino]ethanol
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Synthesis routes and methods I

Procedure details

A mixture of 1,4-dichloro-2-nitrobenzene (I-1, Aldrich, Wis.; 38.4 g, 0.2 mol) and 2-aminoethanol (24.4 g, 0.4 mol, 2 eq.) in n-butanol (100 mL) was refluxed overnight. The solvent was evaporated and the residue was dispersed in petrol ether (600 mL) and stirred overnight. The solids were filtered to give intermediate I-2 as a yellow powder (37 g, 86%). 1H-NMR (400 MHz, CDCl3): δ 8.24 (s, 1H), 8.19˜8.20 (d, 1H, J=2.4 Hz), 7.39˜7.42 (dd, 1H, J1=2.4 Hz, J2=9.2 Hz), 6.87˜6.90 (d, 1H, J=9.6 Hz), 3.95˜3.98 (t, 2H, J=5.2 Hz), 3.49˜3.53 (dd, 2H, J1=4.8 Hz, J2=10.4 Hz). MS (ESI): m/z 217 (M+H+).
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

To a solution of 10 g (52 mmol) 2,5-dichloronitrobenzene in 40 ml butanol was added 6.5 g (104 mmol) ethanolamine, and the mixture was refluxed for 20 h. The reaction mixture was evaporated in vacuo. The residue was recrystallized (toluene) to give 8.1 g (75%) N-(2-hydroxyethyl)-4-chloro-2-nitroaniline. M.p. 98°-100° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BC DIRECTIVE - 2003 - acma.us
►B COUNCIL DIRECTIVE of 27 July 1976 on the approximation of the laws of the Member States relating to cosmetic products (76/7 Page 1 This document is meant purely as a …
Number of citations: 270 www.acma.us

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